Technical Guide: Properties and Applications of Benzyl-PEG45-alcohol
Technical Guide: Properties and Applications of Benzyl-PEG45-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG45-alcohol is a high molecular weight, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in biomedical research and drug development.[1][2] Its unique structure, featuring a terminal benzyl ether and a primary alcohol, coupled with a long hydrophilic PEG chain, makes it particularly suitable as a linker in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides a comprehensive overview of the known properties, experimental considerations, and conceptual applications of Benzyl-PEG45-alcohol.
Physicochemical Properties
Quantitative physicochemical data for Benzyl-PEG45-alcohol is not extensively available in public literature. The information presented below is compiled from various chemical suppliers. For detailed specifications, it is recommended to consult the supplier's certificate of analysis and safety data sheet (SDS).[1][3][5]
Table 2.1: General Properties of Benzyl-PEG45-alcohol
| Property | Value | Source |
| Molecular Formula | C₉₇H₁₈₈O₄₆ | [1][5] |
| Molecular Weight | ~2090.50 g/mol | [1][5] |
| Appearance | Solid | [6] |
| Purity | >98% (typical) | [3][7] |
| CAS Number | Not consistently assigned; may vary by supplier. | [1][5] |
Table 2.2: Handling and Storage
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1][7] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere. | [5] |
| Shipping Temperature | Ambient Temperature | [1][7] |
Table 2.3: Solubility
| Solvent | Solubility | Notes | Source |
| Water | Soluble | The long PEG chain imparts hydrophilicity. | [1][7][8] |
| Common Organic Solvents (e.g., DCM, DMF, DMSO) | Expected to be soluble | PEG derivatives are generally soluble in many organic solvents. | [9] |
Spectral Data
While specific spectra for Benzyl-PEG45-alcohol are not publicly available, researchers can expect the following characteristic signals in their analyses. Representative spectral data for the core components (benzyl alcohol and PEG) are well-documented.[10][11][12][13]
Table 3.1: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | - Peaks in the aromatic region (~7.3 ppm) corresponding to the benzyl group protons.- A characteristic singlet for the benzylic methylene protons (-CH₂-Ph).- A large, broad singlet or multiplet in the region of 3.6 ppm, characteristic of the repeating ethylene glycol units (-O-CH₂-CH₂-O-).- Signals corresponding to the terminal alcohol and adjacent methylene groups. |
| ¹³C NMR | - Aromatic carbon signals from the benzyl group.- A signal for the benzylic carbon.- A prominent peak around 70 ppm for the repeating ethylene glycol carbons.- Signals for the carbons associated with the terminal alcohol. |
| FTIR | - A broad O-H stretching band for the terminal alcohol.- C-H stretching bands for the alkyl and aromatic groups.- A prominent C-O-C stretching band for the PEG backbone. |
| Mass Spectrometry (e.g., ESI-MS) | - A peak corresponding to the molecular ion [M+Na]⁺ or [M+H]⁺. Due to the polymeric nature, a distribution of peaks around the average molecular weight may be observed. |
Experimental Protocols and Methodologies
Benzyl-PEG45-alcohol is primarily utilized as a linker in the synthesis of PROTACs. This involves a series of chemical modifications to conjugate a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The following are generalized protocols for the key steps.
Activation of the Terminal Alcohol
The terminal hydroxyl group must first be activated for coupling to another molecule (e.g., an E3 ligase ligand or a target protein ligand). A common method is conversion to a more reactive group, such as a tosylate or a mesylate, or direct coupling using activating agents.
Protocol 4.1.1: Tosylation of Terminal Alcohol
-
Dissolve Benzyl-PEG45-alcohol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a base, such as triethylamine (TEA) or pyridine, to the reaction mixture.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same anhydrous solvent.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection of the Benzyl Ether
The benzyl group is a protecting group for the other terminus of the PEG linker and is typically removed under acidic conditions or via hydrogenolysis.[1][7]
Protocol 4.2.1: Acid-Catalyzed Deprotection
-
Dissolve the benzyl-protected PEG compound in a suitable solvent, such as DCM or a mixture of DCM and methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting deprotected PEG alcohol can be purified by precipitation in a non-solvent like diethyl ether or by chromatography.
Protocol 4.2.2: Deprotection by Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected PEG compound in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Benzyl-PEG45-alcohol involves a series of coupling reactions. A generalized workflow is presented below.
References
- 1. Benzyl-PEG45-Alcohol | BroadPharm [broadpharm.com]
- 2. Benzyl-PEG-alcohol | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Benzyl-PEG45-alcohol|BLD Pharm [bldpharm.com]
- 6. CheMondis Marketplace [chemondis.com]
- 7. Benzyl-PEG4-alcohol, 55489-58-2 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119) [hmdb.ca]
